molecular formula C14H16N6O B2862444 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 1797222-69-5

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2862444
CAS No.: 1797222-69-5
M. Wt: 284.323
InChI Key: VCFBSYIYZZQZEG-UHFFFAOYSA-N
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Description

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . This method has been used to synthesize 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine .

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, such as pyrazines, play significant roles as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are integral to various applications, including herbicides, insecticides, vitamins, adhesives, and as intermediates for pharmaceuticals. Specifically, pyrazines are utilized in flavors, fragrances, and as pharmaceutical intermediates. The significance of pyrazines extends to their use as raw materials in anti-tuberculosis drugs, showcasing their importance in therapeutic applications (Higasio & Shoji, 2001).

Synthesis and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the development of substituted pyrazines with potential antitumor and antimicrobial activities. These compounds have been evaluated against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard treatments. This research highlights the therapeutic potential of pyrazine derivatives in addressing cancer and microbial infections, underscoring their importance in medicinal chemistry (Riyadh, 2011).

Metal-Organic Frameworks (MOFs)

The structural versatility of pyrazine derivatives is evident in their application in creating metal-organic frameworks (MOFs). A specific copper acetate complex of N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide has been identified, featuring a MOF structure with a 10 (3) network topology. This research demonstrates the potential of pyrazine derivatives in constructing sophisticated molecular architectures with potential applications in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).

Discovery and Design of Inhibitors

The design and discovery of selective inhibitors utilizing pyrazine derivatives, such as PDE9A inhibitors for treating cognitive disorders, exemplify the compound's significance in drug development. Through structure-based drug design, novel compounds have been identified with promising pharmacological profiles for testing clinical hypotheses in diseases associated with cognitive impairments (Verhoest et al., 2012).

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-14(11-9-15-5-6-16-11)18-10-12-17-4-3-13(19-12)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBSYIYZZQZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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